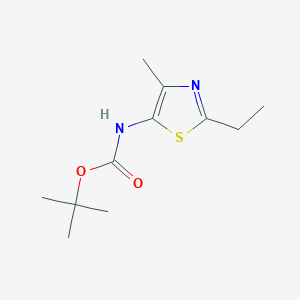

tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S/c1-6-8-12-7(2)9(16-8)13-10(14)15-11(3,4)5/h6H2,1-5H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXORJPOEGFGNGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(S1)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate typically involves the reaction of a thiazole derivative with tert-butyl chloroformate in the presence of a base. The general reaction scheme is as follows:

Starting Materials: 2-ethyl-4-methyl-1,3-thiazole and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The thiazole derivative is dissolved in the solvent, and the base is added. tert-Butyl chloroformate is then added dropwise to the reaction mixture while maintaining a low temperature (0-5°C). The reaction mixture is stirred for several hours, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.

Optimization of Reaction Conditions: Parameters such as temperature, solvent, and reaction time are optimized to maximize yield and purity.

Purification: The crude product is purified using techniques like recrystallization or distillation to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used in aprotic solvents like dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products Formed:

Substitution Products: Various substituted thiazole derivatives.

Oxidation Products: Oxidized thiazole derivatives.

Hydrolysis Products: Corresponding amines and carbon dioxide.

Scientific Research Applications

Medicinal Chemistry

tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate has shown potential as a pharmacological agent due to its ability to interact with biological targets. Research indicates that compounds with thiazole moieties exhibit various biological activities, including antimicrobial and anticancer properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of thiazole compounds, highlighting their effectiveness against cancer cell lines. The structural attributes of this compound suggest it may similarly contribute to the development of new anticancer drugs .

Biochemical Applications

This compound serves as a non-ionic organic buffering agent in biological systems, maintaining pH levels during cell culture experiments. It is particularly useful in environments requiring a stable pH range of 6 to 8.5.

Application Example :

- Cell Culture : Used as a buffering agent in cell culture media to stabilize pH during cellular processes.

| Application Area | Description |

|---|---|

| Cell Culture | Buffering agent for maintaining pH |

| Drug Development | Potential anticancer agent |

Material Science

In material science, this compound can be utilized in the synthesis of polymeric materials and coatings due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate depends on its application. As a protecting group, it forms a stable carbamate linkage with amines, preventing them from participating in unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the protected amine. Upon deprotection, the carbamate group is cleaved, releasing the free amine for further reactions.

Comparison with Similar Compounds

Structural Comparisons

Structurally analogous compounds differ primarily in substituents on the thiazole ring and the position of the Boc group. Key examples include:

Key Observations :

- Positional Isomerism : The Boc group at thiazole-5 (target compound) vs. thiazole-4 (e.g., tert-butyl N-[5-(propan-2-yl)-1,3-thiazol-4-yl]carbamate) alters electronic distribution, impacting reactivity in downstream couplings .

- Non-Thiazole Analogs: Cyclopentyl Boc-protected carbamates (e.g., ) exhibit distinct conformational flexibility, favoring interactions in enzyme active sites .

Physicochemical Properties

- Lipophilicity : The 2-ethyl group confers higher logP (estimated ~2.5) than the methoxy analog (logP ~1.8), aligning with the "ethyl effect" in medicinal chemistry for balancing permeability and solubility .

- Stability : Boc-protected thiazoles generally exhibit stability under acidic conditions but are cleaved by strong acids (e.g., TFA), unlike tert-butyl N-cyclopentylcarbamates, which may resist hydrolysis due to steric shielding .

Biological Activity

Overview

tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate is a synthetic compound belonging to the carbamate class, characterized by its thiazole ring structure. This compound has garnered attention for its potential biological applications, particularly in medicinal chemistry and agrochemical synthesis. The thiazole moiety is commonly associated with various bioactive compounds, enhancing the compound's relevance in drug discovery and development.

- Chemical Formula : C10H14N2O2S

- CAS Number : 1803585-78-5

- Molecular Weight : 226.29 g/mol

The presence of a tert-butyl group provides steric hindrance, which can influence the compound's reactivity and stability in biological systems. The thiazole ring contributes to the compound's interaction with biological targets, making it a valuable scaffold in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethyl-4-methylthiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction is performed in organic solvents like dichloromethane, yielding the desired carbamate product with high efficiency.

Medicinal Chemistry Applications

The thiazole ring is known for its presence in numerous pharmaceuticals with diverse biological activities, including:

- Antimicrobial properties : Compounds containing thiazole structures have shown efficacy against various bacterial and fungal pathogens.

- Anticancer activity : Certain thiazole derivatives exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in oncology .

For instance, studies have demonstrated that compounds similar to this compound can inhibit key enzymes involved in cancer progression and metastasis, such as lysyl oxidase (LOX) and LOXL2 .

Agrochemical Applications

In agrochemistry, this compound can serve as an intermediate in the synthesis of pesticides and herbicides. The thiazole ring is often incorporated into agrochemical products due to its biological activity against pests and pathogens.

The mechanism of action for this compound primarily involves its role as a protecting group for amines during organic synthesis. This function allows selective reactions to occur on other functional groups without affecting the protected amine. Upon deprotection, the carbamate group is cleaved to release the free amine for further reactions.

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| tert-butyl N-(2-aminoethyl)-N-methylcarbamate | Structure | Moderate antimicrobial |

| tert-butyl N-(3-aminophenyl)carbamate | Structure | Anticancer activity |

| tert-butyl N-(2,4-dimethylphenyl)carbamate | Structure | Limited bioactivity |

This table illustrates that while other carbamates may possess biological activity, the inclusion of the thiazole ring in this compound imparts distinct chemical properties that enhance its potential applications.

Case Studies

Research has indicated that derivatives of thiazole exhibit significant inhibitory activity against various targets:

- Inhibition of SARS-CoV Protease : Compounds structurally related to thiazoles have been evaluated for their ability to inhibit SARS-CoV 3CL protease, showing promising IC50 values that indicate effective inhibition .

- Anti-Cancer Studies : In vivo studies demonstrated that thiazole derivatives could suppress tumor growth in animal models, highlighting their potential as anticancer agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via carbamate protection of the thiazole amine group. A key step involves deprotection of tert-butyl groups using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by coupling reactions with agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA (N,N-Diisopropylethylamine) to form the desired product . For example, TFA-mediated deprotection at room temperature (1–2 hours) ensures high yields, while coupling reactions in DMF with HATU/DIEA (20 minutes activation) improve efficiency . Optimization includes controlling stoichiometry (1:1.1 molar ratio of amine to coupling agent) and monitoring reaction progress via TLC or LC-MS.

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Flash column chromatography with gradients of pentane/ethyl acetate (e.g., 9:1) is widely used for purification, achieving high purity (>95%) . Recrystallization from cold water or ethanol is also effective for solid intermediates, as demonstrated in tert-butyl carbamate derivative syntheses . For polar byproducts, reverse-phase HPLC with acetonitrile/water gradients can resolve impurities.

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways, such as acid-catalyzed hydrolysis or nucleophilic substitutions. Molecular dynamics simulations in solvents like DCM or DMF model solvation effects and stability . For example, simulations of tert-butyl carbamates reveal steric hindrance from the tert-butyl group reduces reactivity at the carbamate carbonyl, guiding experimental design .

Q. What analytical methods are recommended for characterizing the structural and electronic properties of tert-butyl carbamate derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for understanding solid-state stability (e.g., tert-butyl carbamate derivatives exhibit C=O···H-N interactions) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., thiazole proton shifts at δ 7.2–8.0 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for detecting deprotection byproducts .

Q. How do steric and electronic factors influence the regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Steric bulk from the tert-butyl group directs electrophilic attacks to less hindered positions (e.g., C-4 of the thiazole ring). Electronic effects from the ethyl and methyl substituents modulate electron density; electron-withdrawing groups (e.g., carbamate) deactivate the ring, favoring nucleophilic substitutions at electron-rich sites. Experimental validation via competitive reactions with halogenating agents (e.g., NBS) and DFT-based Fukui indices can quantify site selectivity .

Contradictions and Considerations

- Synthetic Routes : While TFA is standard for deprotection, prolonged exposure (>2 hours) may degrade thiazole rings . Alternative methods (e.g., HCl/dioxane) require validation for specific derivatives.

- Purification : Flash chromatography may fail for highly polar intermediates; reverse-phase HPLC or ion-exchange resins are preferable in such cases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.